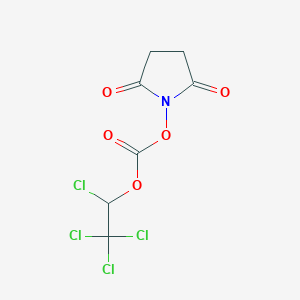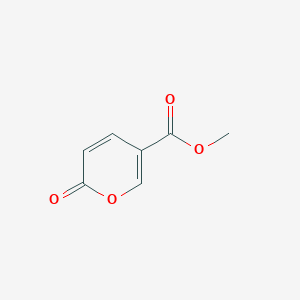
Methyl coumalate
Descripción general
Descripción
Methyl coumalate is a 2-pyrone and acts as a dienophile in Diels-Alder reaction . It reacts with 1,3-butadienes at 100°C to yield tetrahydrocoumarins and 4-methoxycarbonyltricyclo [3.2.1.0 2,7 ]octenes . It also reacts with cyclohexadiene to afford tetrahydronaphthalene-2-carboxylate .
Synthesis Analysis
Methyl coumalate can be prepared from malic acid, a biorenewable feedstock readily derived from the fermentation of glucose . Current batch procedures to synthesize coumalic acid have several drawbacks, which are addressed with the aid of tubular flow systems and a simple heated rotating flow reactor . The prepared coumalate derivatives can be further used in inverse electron demand Diels–Alder reactions to synthesize compounds with many applications including molecular electronics .Molecular Structure Analysis
The molecular formula of Methyl coumalate is C7H6O4 . It has a molecular weight of 154.12 g/mol . The IUPAC name is methyl 6-oxopyran-3-carboxylate .Chemical Reactions Analysis
Methyl coumalate acts as a dienophile in Diels-Alder reaction . It reacts with 1,3-butadienes at 100°C to yield tetrahydrocoumarins and 4-methoxycarbonyltricyclo [3.2.1.0 2,7 ]octenes . It also reacts with cyclohexadiene to afford tetrahydronaphthalene-2-carboxylate .Physical And Chemical Properties Analysis
Methyl coumalate has a molecular weight of 154.12 g/mol . The IUPAC name is methyl 6-oxopyran-3-carboxylate . It has a melting point of 65-67 °C .Aplicaciones Científicas De Investigación
Synthesis of Isophthalates
Methyl coumalate reacts with enol ethers to form stable adducts which can be converted into isophthalates in good to excellent yields . Alkyl vinyl ethers afford higher yields of isophthalates than enol silyl ethers . The adduct of the enol silyl ether of acetophenone with methyl coumalate reacted with PTSA to produce a styryl coumalate .
Preparation of Benzoic Acid and Isophthalic Acid
Benzoic acid and isophthalic acid are prepared as commodity chemicals by the benzylic oxidation of toluene or xylene using a cobalt or manganese catalyst . Methyl coumalate also proceeds well with this reaction to provide the corresponding esters .
Formation of Stable Adducts
Methyl coumalate reacts with enol ethers to form stable adducts . These adducts can be converted into various other compounds, increasing the versatility of methyl coumalate in chemical reactions .
Production of Tetrahydrocoumarins and Tricyclo Octenes
Methyl coumalate acts as a dienophile in Diels-Alder reaction . It reacts with 1,3-butadienes at 100°C to yield tetrahydrocoumarins and 4-methoxycarbonyltricyclo [3.2.1.02,7]octenes .
Synthesis of Tetrahydronaphthalene-2-carboxylate
Methyl coumalate reacts with cyclohexadiene to afford tetrahydronaphthalene-2-carboxylate . This reaction expands the range of compounds that can be synthesized using methyl coumalate .
Phosphine-Catalyzed [4+3] Annulation
Methyl coumalate has been used as a reagent in phosphine-catalyzed [4+3] annulation of modified allylic carbonates . This reaction allows for the synthesis of complex cyclic structures .
Preparation of 7-Carboxyquinolizinium Derivatives
Methyl coumalate has been used in the preparation of 7-carboxyquinolizinium derivatives . These derivatives have potential applications in various fields, including medicinal chemistry .
Diels-Alder Reaction with Unactivated Alkenes
Methyl coumalate undergoes Diels-Alder reaction with unactivated alkenes to afford para-substituted adducts . This reaction provides a method for the synthesis of a wide range of substituted compounds .
Mecanismo De Acción
Target of Action
Methyl coumalate is a 2-pyrone that acts as a dienophile . It primarily targets 1,3-butadienes and cyclohexadiene . These targets play a crucial role in the Diels-Alder reaction, a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .
Mode of Action
Methyl coumalate interacts with its targets (1,3-butadienes and cyclohexadiene) through a Diels-Alder reaction . This reaction involves a 1,6-conjugate addition, leading to the formation of tetrahydrocoumarins and 4-methoxycarbonyltricyclo . It also reacts with cyclohexadiene to afford tetrahydronaphthalene-2-carboxylate .
Biochemical Pathways
The primary biochemical pathway affected by methyl coumalate is the Diels-Alder reaction pathway . This pathway leads to the formation of various complex organic compounds. For instance, it can construct C-C bonds with various imines and aldehydes . The reaction is atom-economical and expands the Morita-Baylis-Hillman donor capabilities to a 2-pyrone derivative for the first time .
Pharmacokinetics
Its molecular weight (15412 g/mol) and its physical properties such as melting point (65-67 °C) and boiling point (178-180 °C/60 mmHg) suggest that it may have good bioavailability .
Result of Action
The result of methyl coumalate’s action is the formation of various complex organic compounds. For instance, it can efficiently construct C-C bonds with various imines and aldehydes . The products of these reactions could be applied to the synthesis of fine chemicals with biologically active structural cores, such as diphenylmethanol, hydroisobenzofurans, and hydroisoindoles .
Action Environment
The action of methyl coumalate is influenced by environmental factors such as temperature. For instance, the Diels-Alder reaction with 1,3-butadienes occurs at 100°C . The stability, efficacy, and action of methyl coumalate may vary under different environmental conditions.
Propiedades
IUPAC Name |
methyl 6-oxopyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-10-7(9)5-2-3-6(8)11-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWWWZQYHPFCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208923 | |
| Record name | Methyl coumalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl coumalate | |
CAS RN |
6018-41-3 | |
| Record name | Methyl coumalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6018-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl coumalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl coumalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl coumalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl coumalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-oxo-2H-pyran-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL COUMALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S7TMF0R8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





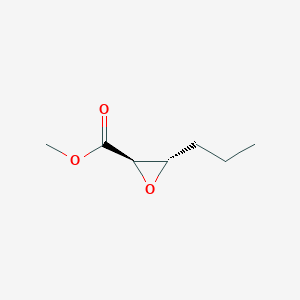
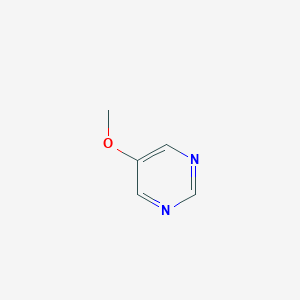
![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27854.png)
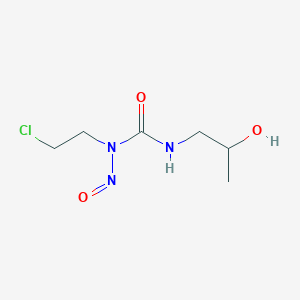
![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)
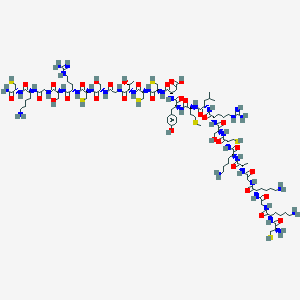
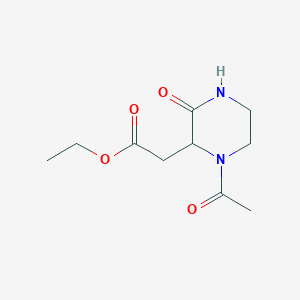
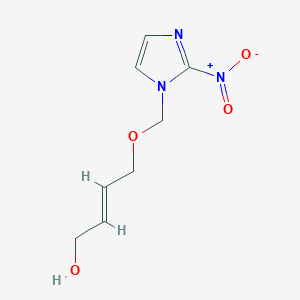
![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)

